5-(2-Methoxyethoxy)isoquinoline is a compound belonging to the isoquinoline family, characterized by its unique structure that incorporates a methoxyethoxy group. Isoquinolines are a class of nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound is synthesized primarily through various chemical reactions involving isoquinoline derivatives, which are known for their pharmacological properties.
5-(2-Methoxyethoxy)isoquinoline can be classified under isoquinoline alkaloids, a group of compounds commonly found in nature, particularly in plants. These alkaloids are derived from the amino acids tyrosine or phenylalanine and exhibit a wide range of structural diversity and biological activities, including antitumor, antibacterial, and anti-inflammatory properties .
The synthesis of 5-(2-Methoxyethoxy)isoquinoline can be achieved through various methods, including:
5-(2-Methoxyethoxy)isoquinoline participates in various chemical reactions typical for isoquinoline derivatives:
The mechanism of action for 5-(2-Methoxyethoxy)isoquinoline is not fully elucidated but is believed to involve interaction with various biological targets such as enzymes or receptors. Isoquinoline derivatives often exhibit their pharmacological effects by modulating neurotransmitter systems or displaying antimicrobial activity through interference with microbial metabolism .
In vitro studies have suggested that these compounds may affect cell signaling pathways, leading to apoptosis in cancer cells or inhibition of inflammatory responses.
5-(2-Methoxyethoxy)isoquinoline exhibits several notable physical and chemical properties:
Relevant data indicates that the compound's stability may be influenced by environmental factors such as pH and temperature .
5-(2-Methoxyethoxy)isoquinoline has potential applications in various scientific fields:
Isoquinoline derivatives have been pivotal in pharmaceutical development since the isolation of morphine (a naturally occurring isoquinoline alkaloid) in the early 19th century [1]. This scaffold’s versatility is evidenced by its presence in diverse therapeutic agents: Praziquantel (anthelmintic), Quinapril (antihypertensive), and the anticancer drug Lurbinectedin approved in 2020 [1] [8]. The structural evolution accelerated with synthetic methodologies enabling C-5 functionalization, a key innovation allowing precise modulation of pharmacokinetic properties. For instance, the introduction of alkoxy chains at this position significantly enhanced metabolic stability and target engagement in kinase inhibitors and topoisomerase poisons [9]. The timeline below highlights milestones in isoquinoline-based drug discovery:
Table 1: Evolution of Key Isoquinoline Derivatives in Therapeutics
Era | Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
19th Century | Morphine | Analgesic | Natural tetrahydroisoquinoline core |
1980s | Praziquantel | Antiparasitic | Synthetic cyclohexylcarbonyl substitution |
2000s | Quinapril | Cardiovascular | Diacid-isoquinoline fusion |
2020s | Lurbinectedin | Anticancer | C-5 tetrahydropyridine substitution |
The 2-methoxyethoxy group (–OCH₂CH₂OCH₃) imparts distinct physicochemical advantages to isoquinoline cores. This substituent features:
Notably, 5-substitution avoids steric clashes common at C-1 or C-3, preserving planarity for DNA intercalation in topoisomerase inhibitors like lamellarins [6]. The methoxyethoxy group’s hydrogen-bond acceptor capacity further stabilizes protein-ligand interactions, as validated in molecular docking studies of isoquinoline-based kinase inhibitors [9].
Table 2: Structure-Property Relationships of Methoxyethoxy-Substituted Isoquinolines
Property | Impact of Methoxyethoxy Group | Biological Consequence |
---|---|---|
Lipophilicity (logP) | Decreases by 0.5–1.5 units vs. unsubstituted analogs | Enhanced solubility and oral absorption |
Hydrogen bonding | 2–3 additional acceptor sites | Improved target binding affinity |
Metabolic stability | Resistance to CYP3A4 oxidation | Prolonged plasma half-life |
Steric bulk | Minimal (McMullan volume = 18.2 ų) | Unhindered access to hydrophobic pockets |
Positional isomerism critically governs the bioactivity of substituted isoquinolines. Comparative studies of methoxyethoxy placement reveal that C-5 substitution (vs. C-6, C-7, or C-8) provides optimal:
Multivariate statistical analyses of mass spectra (e.g., PCA-LDA) differentiate positional isomers like 5-, 6-, and 7-methoxyethoxy isoquinolines by characteristic fragmentation patterns at m/z 118 [M⁺–CH₂OCH₃] and m/z 91 [C₇H₇⁺] [5]. Electronic effects further manifest in NMR shifts: C-5 substituents deshield H-4 protons by 0.3–0.5 ppm compared to C-6 isomers due to anisotropic currents from the nitrogen lone pair [10].
Table 3: Comparative Bioactivity of Methoxyethoxy Isoquinoline Isomers
Substitution Position | Topoisomerase I IC₅₀ (μM) | LogP (Experimental) | Plasma Stability (t₁/₂, h) |
---|---|---|---|
C-5 | 0.08–0.31 | 1.8 ± 0.2 | >24 |
C-6 | 1.45–2.67 | 2.1 ± 0.3 | 12.3 ± 1.7 |
C-7 | 0.89–1.94 | 2.0 ± 0.2 | 8.5 ± 0.9 |
C-8 | >10 | 2.3 ± 0.4 | 6.2 ± 0.5 |
The strategic placement of methoxyethoxy at C-5 thus merges electronic optimization, steric permissibility, and metabolic resilience, establishing 5-(2-methoxyethoxy)isoquinoline as a privileged scaffold for anticancer and antimicrobial agent development [1] [9] [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4